molecular formula C13H10N2OS B3007760 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 57663-06-6

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B3007760
CAS RN: 57663-06-6
M. Wt: 242.3
InChI Key: LMJDNUBVFKYAGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach utilizes readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. Two alternative methods yield 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in the synthesis of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile . The total yields achieved are 17% and 37%, respectively .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring fused with a phenyl group. The methylsulfanyl substituent is attached to the pyridine ring. The arrangement of atoms and bonds determines its chemical properties and reactivity .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various chemical processes. For instance, it may undergo nucleophilic substitution, oxidation, or cyclization reactions. The presence of the cyano group suggests potential reactivity with nucleophiles. Further investigation is needed to explore its behavior under different conditions .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : UV–Vis electronic spectra simulation can provide insights into its absorption behavior

Scientific Research Applications

Synthesis and Structural Characterization

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile and its derivatives have garnered significant attention in the realm of chemical synthesis and structural characterization. Research by Mathews et al. (2008) demonstrated the effective synthesis of 5-Aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles through specific reactions involving 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide under varying conditions. This study underscores the compound's role in facilitating novel synthetic pathways (Mathews et al., 2008).

Furthermore, Al-Issa (2012) explored the reactivity of similar pyridine derivatives, leading to the synthesis of a new series of pyridine and fused pyridine derivatives. The research delved into various reactions, yielding isoquinoline, pyrido pyrimidine derivatives, and a plethora of other complex compounds. This work highlights the compound's versatility and its potential as a precursor for diverse chemical syntheses (Al-Issa, 2012).

Optical and Electronic Properties

In the field of materials science, particularly focusing on optical and electronic properties, Zedan et al. (2020) conducted a comprehensive study on pyridine derivatives, including structural, optical, and junction characteristics analysis. The derivatives demonstrated unique optical properties and potential applicability in electronic devices as diodes and photosensors, emphasizing their importance in the development of new materials with specific optical and electronic functionalities (Zedan, El-Taweel, & El-Menyawy, 2020).

Chemical Reactivity and Interaction

In a study centered on chemical reactivity, Cook et al. (2015) investigated Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. The findings from this study not only provide insights into the compound's chemical behavior but also shed light on its interaction with metal ions, demonstrating a subtle interplay between spin-crossover and crystallographic phase changes. Such studies are pivotal for understanding the compound's potential applications in catalysis or material science (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Safety and Hazards

Future Directions

Investigate its pharmacological properties, potential applications, and toxicity profiles. Explore its interactions with biological systems and evaluate its therapeutic relevance .

properties

IUPAC Name

4-methylsulfanyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-17-12-7-11(9-5-3-2-4-6-9)15-13(16)10(12)8-14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJDNUBVFKYAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

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